molecular formula C8H9FO B1422718 4-Ethyl-3-fluorophenol CAS No. 326493-65-6

4-Ethyl-3-fluorophenol

Cat. No. B1422718
M. Wt: 140.15 g/mol
InChI Key: HENXIBUREFLBNQ-UHFFFAOYSA-N
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Description

4-Ethyl-3-fluorophenol is a chemical compound with the molecular formula C8H9FO . It has a molecular weight of 140.15 .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-3-fluorophenol consists of a phenol group with a fluorine atom and an ethyl group attached . The average mass of the molecule is 140.155 Da .


Physical And Chemical Properties Analysis

4-Ethyl-3-fluorophenol has a predicted boiling point of 214.7±20.0 °C and a predicted density of 1.122±0.06 g/cm3 . Its pKa is predicted to be 9.31±0.18 .

Scientific Research Applications

Anaerobic Transformation in Environmental Chemistry

  • A study investigated the transformation of phenol to benzoate by an anaerobic consortium, using fluorinated analogues like 3-fluorophenol to understand the mechanism. This research highlights the environmental chemistry aspect of fluorophenols (Genthner, Townsend, & Chapman, 1989).

Radiosynthesis in Pharmaceutical Chemistry

  • Research on 4-[¹⁸F]Fluorophenol, an intermediate for more complex molecules, utilized bis(4-benzyloxyphenyl)iodonium salts for effective labeling and radiosynthesis, relevant in the pharmaceutical field (Helfer et al., 2013).

Tyrosinase-Catalyzed Oxidation

  • A study explored the activity of tyrosinase toward fluorophenols, including 3- and 4-fluorophenol, for potential applications in biochemistry and enzymology (Battaini et al., 2002).

Role in Corrosion Inhibition

  • The corrosion inhibition behavior of derivatives, including those with 4-fluorophenyl groups, was studied for mild steel in hydrochloric acid solution. This has implications in materials science and engineering (Lgaz et al., 2017).

Synthesis of Fluoric Intermediates

  • Research on the synthesis of 3-Fluoro-4-nitrophenol from m-fluoroaniline, involving a four-step process, provides insights into organic synthesis methods and fluoric intermediate production (Zhou, 2008).

Industrial Applications

  • The industrial production of 4-Fluorophenol, used in pharmaceuticals and agrochemicals, demonstrates the compound's significance in industrial chemistry (Mercier & Youmans, 1996).

Safety And Hazards

4-Ethyl-3-fluorophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s recommended to avoid contact with skin, eyes, or clothing and not to release it into the environment .

properties

IUPAC Name

4-ethyl-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENXIBUREFLBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-fluorophenol

Synthesis routes and methods

Procedure details

2-Fluoro-4-hydroxyacetophenone (15.14 g, 100 mmol) and zinc dust (19.61 g, 300 mmol) were suspended in 50 mL of H2O with stirring. Concentrated HCl (37%, 50 mL, 610 mmol) were added and the mixture was heated to reflux for six h. The reaction was cooled to rt, and diethyl ether was added. The mixture was saturated with NaCl, and filtered through celite washing with diethyl ether. The filtrate was poured into brine, and the layers were separated. The aqueous layer was extracted with diethyl ether. The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flash chromatography to afford 7.24 g (52%) of the title compound of step A. 1H NMR (400 MHz, DMSO-d6) δ 9.53 (s, 1H), 7.00 (t, J=8.8 Hz, 1H), 6.52-6.40 (m, 2H), 2.44 (q, J=7.5 Hz, 2H), 1.06 (t, J=7.5 Hz, 3H).
Quantity
15.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
19.61 g
Type
catalyst
Reaction Step Six
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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